molecular formula C16H25N5O15P2 B1144813 GDP-beta-L-fucose CAS No. 15839-70-0

GDP-beta-L-fucose

Cat. No.: B1144813
CAS No.: 15839-70-0
M. Wt: 589.3 g/mol
InChI Key: LQEBEXMHBLQMDB-CQNJXGQFSA-N
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Mechanism of Action

Target of Action

GDP-beta-L-fucose (GDP-Fuc) is a key substrate for the biosynthesis of fucosyloligosaccharides . It interacts with a variety of enzymes, including fucosyltransferases, which require GDP-Fuc as a substrate . These enzymes are involved in the construction of fucosylated glycans, which play crucial roles in various biological processes .

Mode of Action

The interaction of GDP-Fuc with its target enzymes results in the transfer of L-fucose to oligosaccharides . This process is facilitated by fucosyltransferases, which add L-fucose to the galactose or N-acetylglucosamine moiety of glycans . The addition of fucose can confer unique functional properties to oligosaccharides and is often regulated during ontogeny and cellular differentiation .

Biochemical Pathways

GDP-Fuc is generated via two pathways: the major de novo metabolic pathway and the minor salvage metabolic pathway . The de novo pathway starts from D-mannose conversion into GDP-Fuc via a 5-step reaction . The initial step uses glucokinase (Glk) to catalyze the conversion of D-mannose to mannose-6-phosphate, which is then transformed to mannose-1-phosphate by phosphomannomutase (ManB). Mannose-1-phosphate is then transformed to GDP-D-mannose by mannose-1-phosphate guanyltransferase (ManC). GDP-D-mannose is processed to GDP-Fuc in two additional steps: GDP-D-mannose-4,6-dehydratase (Gmd) converts GDP-D-mannose to GDP-4-keto-6-deoxymannose and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (WcaG) produces the end product, GDP-Fuc .

Pharmacokinetics

It’s known that the production of gdp-fuc can be influenced by the manipulation of the biosynthetic pathway for guanosine nucleotides in recombinant escherichia coli . Overexpression of certain enzymes can lead to a significant improvement of GDP-Fuc production .

Result of Action

The production of GDP-Fuc leads to the biosynthesis of fucosyloligosaccharides, which are involved in a wide range of biological functions such as growth promotion of probiotic bacteria, inhibition of pathogens infection, and brain development . Fucosylated glycans also have important roles in blood transfusion reactions, selectin-mediated leukocyte-endothelial adhesion, host–microbe interactions, and numerous ontogenic events .

Action Environment

The production of GDP-Fuc can be influenced by environmental factors. For instance, the overexpression of certain enzymes can enhance GDP-Fuc production .

Biochemical Analysis

Biochemical Properties

GDP-beta-L-fucose interacts with various enzymes in its biosynthetic pathway. The biosynthetic pathway of this compound starts with a dehydration of GDP-D-mannose catalyzed by GDP-D-mannose 4,6-dehydratase (Gmd) creating GDP-4-keto-6-deoxymannose . This is subsequently converted by the GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG; this compound synthetase) to this compound .

Cellular Effects

The effects of this compound on cells are largely related to its role in the biosynthesis of fucosyloligosaccharides. These oligosaccharides are known to activate numerous biological processes, like prevention of infections, probiotic growth, and an improved immune response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion from GDP-D-mannose. This process is catalyzed by the enzymes Gmd and WcaG . Gmd converts GDP-D-mannose to GDP-4-keto-6-deoxymannose, and WcaG then produces the end product, this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the enzymatic conversion from GDP-D-mannose to this compound has been optimized, and the final product has been purified . The formation of this compound by the recombinant enzymes was verified by HPLC and NMR analyses .

Metabolic Pathways

This compound is involved in the de novo metabolic pathway, which starts from D-mannose conversion into this compound via a 5-step reaction . This pathway involves the enzymes Glk, ManB, ManC, Gmd, and WcaG .

Properties

CAS No.

15839-70-0

Molecular Formula

C16H25N5O15P2

Molecular Weight

589.3 g/mol

IUPAC Name

[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5+,7+,8-,9+,10?,11-,14+,15+/m0/s1

InChI Key

LQEBEXMHBLQMDB-CQNJXGQFSA-N

SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O

physical_description

Solid

Origin of Product

United States
Customer
Q & A

Q1: What is the primary biological role of guanosine 5'-diphosphate-beta-L-fucose (GDP-beta-L-fucose)?

A1: this compound serves as the primary donor substrate for fucosyltransferases, a class of enzymes that catalyze the transfer of fucose from this compound to various acceptor molecules, including oligosaccharides, glycoproteins, and glycolipids. [, , ] This fucosylation process is crucial for the biosynthesis of various glycoconjugates involved in a wide array of biological processes. [, ]

Q2: How does the availability of this compound impact the synthesis of other nucleotide sugars?

A2: Research suggests that this compound can act as a feedback inhibitor of enzymes involved in the biosynthesis of other nucleotide sugars. Specifically, this compound strongly inhibits thyroid fucokinase, an enzyme involved in L-fucose utilization. [] Additionally, GDP-alpha-D-mannose pyrophosphorylase, an enzyme involved in guanosine 5'-diphosphate-alpha-D-mannose (GDP-alpha-D-mannose) synthesis, is competitively inhibited by GDP-alpha-D-mannose, a precursor of this compound. [] This suggests a potential regulatory mechanism for controlling the flux of sugar nucleotides within the cell.

Q3: Which enzymes are involved in the biosynthesis and utilization of this compound?

A3: Several key enzymes participate in this compound metabolism:

  • GDP-D-mannose 4,6-dehydratase (Gmd): Catalyzes the dehydration of GDP-D-mannose to GDP-4-keto-6-deoxymannose, the first committed step in this compound biosynthesis. [] Gmd is subject to feedback inhibition by this compound. []
  • GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG / this compound synthetase): Converts GDP-4-keto-6-deoxymannose to this compound. [] This enzyme requires NADPH as a cofactor and exhibits a preference for divalent cations like Mg2+ and Ca2+. []
  • Fucokinase: Phosphorylates L-fucose to beta-L-fucopyranosyl phosphate, an intermediate in an alternative salvage pathway for this compound synthesis. [, ]
  • guanosine triphosphate-L-fucose pyrophosphorylase (GFPP): Catalyzes the reversible formation of this compound from guanosine triphosphate and beta-l-fucose-1-phosphate in a salvage pathway, primarily in the liver and kidneys. [, ]
  • Fucosyltransferases: Utilize this compound as a donor substrate to transfer fucose to various acceptor molecules, forming alpha1,6- or other linkages. [, ]

Q4: What are the structural features of this compound that are important for its recognition by enzymes?

A4: Studies using substrate analogues and enzyme kinetics have revealed several key structural features of this compound crucial for enzyme recognition:

  • Guanine base: The purine base moiety is a major determinant of substrate specificity for enzymes like GFPP. []
  • Diphosphate group: The diphosphate group is critical for binding to fucosyltransferases, such as FUT8. []
  • Beta-L-fucose configuration: The specific stereochemistry of the fucose moiety is essential for recognition by enzymes involved in both the synthesis and utilization of this compound. [, ] For example, GDP-mannose mannosyl hydrolase (Gmm) exhibits specificity towards GDP-alpha-D-mannose and shows limited activity with this compound. []

Q5: How is this compound typically synthesized in the laboratory?

A5: Several methods have been developed for the chemical synthesis of this compound:

  • Chemo-enzymatic synthesis: Utilizes readily available L-fucose and leverages the activity of enzymes like fucokinase and guanosine triphosphate-L-fucose pyrophosphorylase to generate this compound. This approach often involves a multi-step process and requires optimization for large-scale production. [, ]
  • Direct displacement of acylated glycosyl bromides: This chemical method allows for stereoselective synthesis of this compound by reacting an acylated fucosyl bromide with a nucleoside 5'-diphosphate. []

Q6: Are there any known inhibitors of enzymes involved in this compound metabolism?

A6: While research on specific inhibitors is ongoing, several studies provide insights into potential targets:

  • This compound analogues: Designing stable analogues of this compound with modifications to the sugar or nucleotide moiety holds promise for developing potent and selective inhibitors of fucosyltransferases. [, ]
  • Amino sugar derivatives: Certain amino sugar derivatives have shown inhibitory activity against alpha-L-fucosidase, an enzyme involved in the degradation of L-fucose. [] Further exploration of these compounds could lead to inhibitors targeting this compound biosynthesis.

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